molecular formula C7H6BrClO4S2 B2454119 4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride CAS No. 2225154-11-8

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride

Cat. No.: B2454119
CAS No.: 2225154-11-8
M. Wt: 333.6
InChI Key: YOBZJCSJRIJDCJ-UHFFFAOYSA-N
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Description

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO4S2 and a molecular weight of 333.61 g/mol . This compound is characterized by the presence of a bromine atom, a dioxolane ring, and a thiophene ring with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

4-bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO4S2/c8-4-3-5(15(9,10)11)14-6(4)7-12-1-2-13-7/h3,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBZJCSJRIJDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(S2)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group undergoes nucleophilic displacement reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiolsulfonates, respectively.

Example reaction with amines :

C7H5BrO4S2Cl+RNH2C7H5BrO4S2NR+HCl\text{C}_{7}\text{H}_{5}\text{BrO}_{4}\text{S}_{2}\text{Cl} + \text{RNH}_{2} \rightarrow \text{C}_{7}\text{H}_{5}\text{BrO}_{4}\text{S}_{2}\text{NR} + \text{HCl}

  • Conditions : Typically performed in dichloromethane or THF with a base (e.g., triethylamine) at 0–25°C .

  • Yield : Comparable sulfonamide formations show yields of 60–95% depending on nucleophilicity .

Key data for analogous reactions :

Product TypeReagentYield (%)Regioselectivity (%)
SulfonamideBenzylamine78>98
Sulfonate esterEthanol6798

Cross-Coupling Reactions via the Bromine Substituent

The bromine atom at the 4-position participates in palladium-catalyzed couplings (e.g., Suzuki, Stille) for aryl-aryl bond formation.

Suzuki coupling example :

C7H5BrO4S2Cl+ArB(OH)2Pd(PPh3)4C7H5ArO4S2Cl+B(OH)3\text{C}_{7}\text{H}_{5}\text{BrO}_{4}\text{S}_{2}\text{Cl} + \text{ArB(OH)}_{2} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{7}\text{H}_{5}\text{ArO}_{4}\text{S}_{2}\text{Cl} + \text{B(OH)}_3

  • Conditions : Pd(PPh3_3)4_4 (5 mol%), Na2_2CO3_3, dioxane/H2_2O, 100°C .

  • Yield : Reported yields for bromothiophene derivatives range from 72% to 88% .

Hydrolysis of the 1,3-Dioxolane Ring

The dioxolane group hydrolyzes under acidic conditions to regenerate a ketone, enabling further functionalization:

C7H5BrO4S2ClH+C5H3BrO3S2Cl+HOCH2CH2OH\text{C}_{7}\text{H}_{5}\text{BrO}_{4}\text{S}_{2}\text{Cl} \xrightarrow{\text{H}^+} \text{C}_{5}\text{H}_{3}\text{BrO}_{3}\text{S}_{2}\text{Cl} + \text{HOCH}_2\text{CH}_2\text{OH}

  • Conditions : p-TsOH in toluene/water, reflux .

  • Applications : The liberated ketone can undergo condensations or reductions for downstream derivatization .

Oxidation and Sulfone Formation

The sulfonyl chloride group can act as an oxidant or participate in sulfone synthesis. For example, reaction with thiols generates disulfides:

2C7H5BrO4S2Cl+2RSHRSSR+2HCl+2C7H5BrO4S2H2\,\text{C}_{7}\text{H}_{5}\text{BrO}_{4}\text{S}_{2}\text{Cl} + 2\,\text{RSH} \rightarrow \text{RSSR} + 2\,\text{HCl} + 2\,\text{C}_{7}\text{H}_{5}\text{BrO}_{4}\text{S}_{2}\text{H}

  • Conditions : mCPBA (meta-chloroperbenzoic acid) or H2_2O2_2 in CH2_2Cl2_2 .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiophene derivatives, including those related to 4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride. For instance, compounds derived from thiophene structures have demonstrated significant activity against various strains of bacteria, including resistant strains such as Salmonella Typhi.

A study investigating a series of thiophene derivatives found that certain compounds exhibited minimal inhibitory concentration (MIC) values as low as 3.125 mg/mL against XDR Salmonella Typhi, suggesting that modifications to the thiophene structure can enhance antibacterial properties .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDXDR Salmonella Typhi
2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate3.125XDR Salmonella Typhi

2. Anticancer Research

Thiophene derivatives have also been explored for their anticancer properties. Compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. For example, research on related compounds indicated promising results against breast cancer cell lines (MCF7), showcasing their potential as anticancer agents .

Applications in Materials Science

1. Organic Synthesis

The compound serves as an important building block in organic synthesis due to its sulfonyl chloride functional group. This group is highly reactive and can be utilized in various coupling reactions to form more complex molecules. The ability to functionalize thiophenes allows chemists to design new materials with tailored properties for applications in electronics and photonics.

Table 2: Synthetic Applications of Sulfonyl Chlorides

Reaction TypeExample ReactionResulting Product Type
Coupling with Arylboronic AcidsSuzuki CouplingBiologically active thiophene derivatives
Nucleophilic SubstitutionReaction with aminesSulfonamide derivatives

Case Studies

Case Study 1: Antibacterial Screening

In a recent study, a series of thiophene derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications involving the incorporation of dioxolane moieties significantly improved the antibacterial efficacy compared to their parent compounds. This highlights the potential of using this compound as a scaffold for developing new antibacterial agents .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of thiophene-based compounds revealed that specific structural modifications led to enhanced cytotoxicity against breast cancer cells. The study utilized molecular docking techniques to predict interactions between these compounds and target proteins involved in cancer progression, further validating their therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form sulfonamide or sulfonate esters upon reaction with amines or alcohols, respectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is unique due to its combination of a bromine atom, a dioxolane ring, and a sulfonyl chloride group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Biological Activity

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is an organic compound characterized by its unique structure that includes a thiophene ring, a dioxolane moiety, and a sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

  • Molecular Formula : C₇H₆BrClO₄S₂
  • Molecular Weight : 254.71 g/mol
  • CAS Number : 1603381-94-7

The presence of the sulfonyl chloride group (SO₂Cl) indicates that this compound can act as a sulfonating agent, which is relevant in various chemical reactions including nucleophilic substitutions. This property is crucial for synthesizing complex organic molecules with potential biological activity .

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been evaluated for their effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for some related compounds:

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus625
Compound BPseudomonas aeruginosa500
Compound CEscherichia coli>1000
Compound DCandida albicans250

These results indicate that while some derivatives show excellent activity against Gram-positive bacteria like Staphylococcus aureus, they may be less effective against Gram-negative strains like E. coli .

Antioxidant Activity

The antioxidant potential of similar compounds has also been investigated using the DPPH radical scavenging assay. The results indicate varying degrees of antioxidant activity among synthesized derivatives, with some showing significant inhibition rates compared to standard antioxidants. For example:

CompoundDPPH Inhibition Rate (%)
Compound E16.75 ± 1.18
Compound F4.70 ± 1.88
Control (Standard)85.00 ± 2.00

These findings suggest that modifications to the thiophene structure can enhance antioxidant properties, which may be beneficial in developing therapeutic agents targeting oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds related to this compound:

  • Antimicrobial Screening : A study conducted on various dioxolane derivatives demonstrated that certain compounds exhibited potent antibacterial effects against Staphylococcus epidermidis and antifungal activity against Candida albicans. The presence of bromine in these structures was noted to enhance their antimicrobial efficacy .
  • Predictive Analysis : Computational predictions using models such as PASS (Prediction of Activity Spectra for Substances) indicated that compounds similar to this compound could exhibit anti-infective properties and potential activity against mycobacterial infections .
  • Toxicity Studies : Toxicity assessments revealed varied results across different derivatives, with some exhibiting low toxicity at concentrations below 50 µg/mL, while others showed significant toxicity at higher concentrations .

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